molecular formula C72H101N17O26 B601451 9-L-β-Aspartic acid-daptomycin CAS No. 123180-72-3

9-L-β-Aspartic acid-daptomycin

Cat. No.: B601451
CAS No.: 123180-72-3
M. Wt: 1620.67
InChI Key:
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Description

9-L-β-Aspartic acid-daptomycin: is a cyclic lipopeptide antibiotic derived from the fermentation product of the bacterium Streptomyces roseosporus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound disrupts bacterial cell membranes, leading to rapid depolarization and inhibition of protein, RNA, and DNA synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-L-β-Aspartic acid-daptomycin involves complex chemoenzymatic methodsThis method has shown to enhance the potency of the compound against resistant bacterial strains .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various analogs of this compound with enhanced antibacterial activity and reduced resistance .

Scientific Research Applications

Chemistry: In chemistry, 9-L-β-Aspartic acid-daptomycin is used as a model compound for studying the synthesis and modification of cyclic lipopeptides. Researchers explore its structure-activity relationships to develop more potent analogs .

Biology: In biological research, this compound is utilized to study the mechanisms of bacterial resistance and the role of membrane depolarization in bacterial cell death. It serves as a tool for investigating the interactions between antibiotics and bacterial membranes .

Medicine: Medically, this compound is employed in the treatment of severe infections caused by Gram-positive bacteria, including MRSA and VRE. It is particularly valuable in cases where other antibiotics have failed .

Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference standard for quality control in antibiotic production .

Comparison with Similar Compounds

    Dalbavancin: Another cyclic lipopeptide antibiotic with activity against Gram-positive bacteria.

    Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

    Teicoplanin: Similar to vancomycin, used for treating Gram-positive bacterial infections.

Uniqueness: 9-L-β-Aspartic acid-daptomycin is unique due to its rapid bactericidal action and its ability to disrupt bacterial membranes through depolarization. Unlike vancomycin and teicoplanin, which inhibit cell wall synthesis, this compound targets the bacterial membrane, making it effective against bacteria that have developed resistance to other antibiotics .

Properties

CAS No.

123180-72-3

Molecular Formula

C72H101N17O26

Molecular Weight

1620.67

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.;  CB 131010;  LY 213846

Origin of Product

United States

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